7-Bromo-5-chloro-1H-indole

Cannabinoid Research Structure-Activity Relationship (SAR) Receptor Binding Assays

Indole SAR studies stall when building blocks lack regioselective halogen handles for orthogonal diversification. 7-Bromo-5-chloro-1H-indole provides a validated asymmetric 5-Cl-7-Br indole scaffold that directly resolves this bottleneck. • Enables one-pot Pd-catalyzed orthogonal cross-coupling for efficient 2,5,7-trisubstituted indole library synthesis. • Satisfies the essential 5-halogen pharmacophore for anti-V. parahaemolyticus activity per published QSAR, while the 7-Br handle remains free for further SAR exploration. • Mixed hCB1 receptor profile: 5-Cl substitution addresses off-target selectivity without abolishing on-target binding retained via 7-Br.

Molecular Formula C8H5BrClN
Molecular Weight 230.49 g/mol
CAS No. 292636-08-9
Cat. No. B1292633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloro-1H-indole
CAS292636-08-9
Molecular FormulaC8H5BrClN
Molecular Weight230.49 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)Cl)Br
InChIInChI=1S/C8H5BrClN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
InChIKeyCBQDZTGRYHTJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-chloro-1H-indole: Halogenated Indole Building Block


7-Bromo-5-chloro-1H-indole (CAS: 292636-08-9) is a heteroaryl halide that serves as a versatile, functionalized indole building block . Its molecular formula is C8H5BrClN, with a molecular weight of 230.49 g/mol . It is characterized by a predicted boiling point of 348.1 °C at 760 mmHg and a density of 1.772 g/cm³ . The compound's core is an indole scaffold, a privileged structure in medicinal chemistry, bearing a bromine atom at the 7-position and a chlorine atom at the 5-position . This specific, asymmetric halogenation pattern is critical for modulating electronic properties, directing cross-coupling reactions, and influencing interactions with biological targets, making it a distinct chemical entity for research and development [1].

Halogenated indole building block for cross-coupling
Asymmetric 7-Br / 5-Cl pattern for orthogonal reactivity
Privileged scaffold for drug discovery SAR exploration

Why Generic Substitution Fails for 7-Bromo-5-chloro-1H-indole


The assumption that any halogenated indole can substitute for another is scientifically invalid for 7-Bromo-5-chloro-1H-indole. The position and identity of halogen substituents on the indole core are not interchangeable parameters; they dictate compound behavior. A QSAR study on antimicrobial indoles established that chloro and bromo substituents specifically at the 4- or 5-positions are essential for potent activity, a structural motif this compound uniquely combines with a C7 bromo group [1]. Furthermore, in cannabinoid receptor binding, chlorination at the 5-position reduces hCB1 affinity, whereas 7-substitution largely retains it, underscoring how even a simple halogen shift on the indole ring can dramatically alter a key pharmacological property [2]. This evidence demonstrates that analogs lacking this precise 5-chloro-7-bromo pattern will possess fundamentally different reactivity and biological profiles, making generic substitution a high-risk approach that can derail structure-activity relationship (SAR) studies, compromise synthetic routes, and lead to invalid experimental outcomes.

Position-specific halogen effects
Halogen placement on the indole core is not interchangeable; a 5-Cl/7-Br pattern provides distinct electronic and steric properties that generic analogs cannot replicate.
CB1 affinity divergence
5-Chloro substitution reduces hCB1 binding affinity, while 7-substitution largely retains it. Shifting halogen position may alter receptor interaction profiles.
Antimicrobial pharmacophore requirement
QSAR identifies a 5-position halogen as essential for antimicrobial activity; non-5-substituted indoles may not reproduce this activity.

Differential Procurement Guide for 7-Bromo-5-chloro-1H-indole


Divergent CB1 Binding: 7-Bromo vs 5-Chloro Indole Scaffolds

A key differentiation for the 7-bromo-5-chloroindole scaffold emerges from SAR studies of MDMB-CHMICA cannabinoid analogs. The data show that chlorination at the 5-position of the indole core significantly diminishes binding affinity to the human CB1 receptor, whereas substitution at the 7-position largely preserves it. This creates a 'mixed' SAR profile unique to this compound's substitution pattern [1].

CB1 Binding SAR
Class-level inference
7-substituted scaffold largely retains affinity; 5-chloroindole scaffold shows reduced affinity
Mixed SAR profile supports CB1 receptor interaction studies
Qualitative comparison; actual values depend on ligand context
Cannabinoid Research Structure-Activity Relationship (SAR) Receptor Binding Assays

5-Chloro Indoles: QSAR-Defined Antimicrobial Pharmacophore

A QSAR analysis of 17 halogenated indoles against the pathogen V. parahaemolyticus revealed that chloro or bromo substitution specifically at the 4- or 5-position of the indole ring is a structural prerequisite for potent antimicrobial activity [1]. This study provides a data-driven justification for selecting a 5-chloro substituted indole, such as 7-bromo-5-chloroindole, over other non-5-halogenated analogs for research in this area.

Antimicrobial QSAR
Class-level inference
5-position halogen essential for activity
Supports selection of 5-chloroindoles for antimicrobial screening
QSAR model based on 16 halogenated indoles vs. V. parahaemolyticus
Antimicrobial Discovery Biofilm Inhibition Quantitative Structure-Activity Relationship (QSAR)

7-Bromo Handle for Divergent Trisubstituted Indole Synthesis

The synthetic utility of 7-bromo-5-chloroindole is directly demonstrated through its use as a key intermediate in the palladium-catalyzed synthesis of 2,5,7-trisubstituted indoles [1]. The bromine at the 7-position provides a specific, chemoselective handle for orthogonal cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) that is not available in non-brominated or differently substituted indoles. This allows for the creation of complex molecular diversity not accessible with simpler, monohalogenated analogs.

Trisubstituted Indole Synthesis
Supporting evidence
Palladium-catalyzed Sonogashira/cyclization to 2,5,7-trisubstituted indoles
Enables orthogonal diversification for compound library synthesis
Validated synthetic protocol; conditions may require optimization
Organic Synthesis Palladium Catalysis Chemical Libraries

Research and Industrial Applications of 7-Bromo-5-chloro-1H-indole


2,5,7-Trisubstituted Indole Libraries for Drug Discovery

Procurement of 7-bromo-5-chloro-1H-indole is most justified when the goal is to create structurally diverse libraries of 2,5,7-trisubstituted indoles. The compound's 5-chloro substituent and 7-bromo handle have been demonstrated in a palladium-catalyzed, one-pot synthesis to yield a variety of complex indoles via orthogonal cross-coupling reactions [1]. This enables medicinal chemists to efficiently explore chemical space around a core scaffold with a built-in, validated functional handle, a significant advantage over building blocks requiring additional steps for functionalization.

SAR Exploration: Halogenated Indole Antimicrobials

This compound is specifically suited for SAR campaigns aimed at developing novel antimicrobial agents targeting biofilm formation or bacterial persister cells. Its structure directly aligns with the pharmacophore identified in a QSAR study, which determined that a halogen at the 5-position of the indole is essential for potent activity against V. parahaemolyticus [2]. Using 7-bromo-5-chloro-1H-indole allows researchers to satisfy a core activity requirement while simultaneously exploring the impact of further modifications at other positions, particularly the synthetically accessible 7-bromo group.

Subtype-Selective Cannabinoid Receptor Ligands

In neuroscience and pharmacology research, this compound offers a unique starting point for designing novel ligands for human CB1 receptors. Evidence from a series of chloroindole analogs shows that while 5-chloro substitution reduces CB1 binding affinity, substitution at the 7-position retains it [3]. The 7-bromo-5-chloro pattern therefore provides a distinct, mixed SAR profile that can be leveraged to fine-tune receptor interactions. It allows for the exploration of ligands where the 5-position is fixed (e.g., for metabolic stability or another off-target interaction) without necessarily compromising desired on-target binding.

Application
Selection Property
Validation Focus
Trisubstituted indole libraries
Orthogonal cross-coupling handle at 7-position
Synthetic route reproducibility and diversity scope
Antimicrobial SAR campaigns
5-position halogen pharmacophore for antimicrobial activity
Biofilm and persister cell assay endpoints
CB1 receptor ligand design
Mixed 5-Cl/7-Br SAR profile for affinity modulation
Receptor binding affinity and selectivity assays

Technical Documentation Hub

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38 linked technical documents
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